molecular formula C7H7NS B147508 Thiobenzamide CAS No. 2227-79-4

Thiobenzamide

Cat. No.: B147508
CAS No.: 2227-79-4
M. Wt: 137.2 g/mol
InChI Key: QIOZLISABUUKJY-UHFFFAOYSA-N
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Description

Thiobenzamide is an organic compound with the molecular formula C7H7NS. It is a thioamide derivative of benzamide, where the oxygen atom in the amide group is replaced by a sulfur atom. This compound is known for its applications in organic synthesis and its biological activities, including its hepatotoxic effects in certain organisms .

Mechanism of Action

Target of Action

Thiobenzamide primarily targets the D2 receptor . This receptor plays a crucial role in the chemoreceptor trigger zone (CTZ) of the medulla oblongata . This compound derivatives have also been used as novel pesticides, acting as chitin synthesis inhibitors .

Mode of Action

This compound acts as an antagonist of the D2 receptor . It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which helps suppress nausea and vomiting .

Biochemical Pathways

It is known that this compound is metabolized via sequential oxygenations of the thioamide sulfur atom by flavoprotein monooxygenases or cytochromes p450 . This activity results in the elimination of the thioamide sulfur and formation of nitrile and/or amide derivatives .

Pharmacokinetics

It is known that the bioavailability of related compounds can be influenced by factors such as the method of administration and the presence of other substances .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the D2 receptor. By antagonizing this receptor, this compound can suppress nausea and vomiting . Additionally, this compound derivatives have shown insecticidal activity, indicating potential utility in pest control .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its bioavailability and metabolism . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Thiobenzamide is considered hazardous. It is toxic if swallowed and causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is also considered a poison by ingestion and moderately toxic by intraperitoneal route .

Future Directions

Thiobenzamide and its derivatives have a wide range of applications due to their pharmacological properties . They are important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . Future research may focus on developing more practical methods for the chemical synthesis of thioamides using sulfuration agents .

Biochemical Analysis

Biochemical Properties

Thiobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. This compound acts as a substrate for these enzymes, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules, potentially causing toxic effects .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can induce oxidative stress and mitochondrial dysfunction, leading to cell death in certain cell types. This compound has also been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to cellular proteins and DNA, leading to the formation of adducts and potential mutagenic effects. This compound can also inhibit certain enzymes, such as aldehyde dehydrogenase, which can lead to the accumulation of toxic aldehydes in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and cellular damage, while at high doses, it can cause severe toxicity and cell death. Threshold effects have been observed, where a certain dose is required to elicit a significant biological response. High doses of this compound can also lead to toxic effects, such as liver damage and kidney dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize this compound to form reactive intermediates, which can further react with cellular components. This compound can also affect metabolic flux and metabolite levels by inhibiting certain enzymes involved in metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which can affect its localization and accumulation in specific tissues. This compound has been shown to accumulate in the liver and kidneys, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria and endoplasmic reticulum, where it can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in the mitochondria is associated with its ability to induce oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

  • Thioacetamide
  • Thiourea
  • Benzamide (oxygen analog of thiobenzamide)

This compound’s unique structure and reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZLISABUUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062280
Record name Benzenecarbothioamide
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Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-79-4
Record name Thiobenzamide
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Record name Thiobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide
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Record name Benzenecarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiobenzamide
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Record name THIOBENZAMIDE
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Synthesis routes and methods

Procedure details

Into a solution containing 10.0 g (0.03 mole) of 3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]benzonitrile, 5.7 ml (0.04 mole) of triethylamine and 14.2 ml (0.18 mole) of pyridine, hydrogen sulfide gas is bubbled over 15 hours. The mixture is poured into ice water (110 ml), and an oily precipitate solidifies upon standing at 0° C. for 15 hours. The solid is thoroughly washed with water and filtered. Recrystallization from ethyl acetate and hexane gives 7.9 g (71%) of analytically pure 3,5-bis(1,1-dimethylethyl) -4-[2-methoxyethoxy)methoxy]benzenecarbothioamide, mp 113°-115° C.
Name
3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]benzonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiobenzamide
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Thiobenzamide
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Thiobenzamide
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Thiobenzamide
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Thiobenzamide
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Thiobenzamide
Customer
Q & A

Q1: What is the molecular formula and weight of Thiobenzamide?

A1: this compound has the molecular formula C₇H₇NS and a molecular weight of 137.21 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides valuable information about the arrangement of hydrogen and carbon atoms within the molecule, helping determine its structure and conformation. []* Infrared (IR) Spectroscopy: Reveals information about the functional groups present in this compound by analyzing its interactions with infrared light. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps study the electronic transitions within the molecule and its behavior when interacting with light in the UV-Vis range. []

Q3: How does this compound react with metal ions like mercury(II)?

A3: this compound forms complexes with mercury(II) ions in acidic aqueous solutions. The predominant complex is a 2:1 ratio of this compound to mercury(II). In the presence of excess mercury(II), these complexes decompose into mercury(II) sulfide and an organic product, primarily benzonitrile. The reaction rate is influenced by factors such as pH and the presence of N-substituents on the this compound molecule. []

Q4: Can this compound be oxidized, and what are the products?

A4: Yes, this compound can be oxidized. Researchers have studied its oxidation using various oxidizing agents:* Iodine: Oxidation with iodine leads to a reaction pattern similar to that observed with thiocarbamides. []* Peroxidases: Enzymes like lactoperoxidase, in the presence of hydrogen peroxide, catalyze the S-oxygenation of this compound, resulting in the formation of this compound S-oxide. []

Q5: What is the Willgerodt-Kindler reaction, and how is this compound synthesized using this method?

A5: The Willgerodt-Kindler reaction offers a prominent route for synthesizing thioamides, including this compound derivatives. This reaction typically involves reacting an aldehyde or ketone with sulfur and an amine. Researchers have explored a microwave-assisted approach employing montmorillonite K-10 as a heterogeneous acid catalyst, enabling efficient and eco-friendly synthesis of various phenyl (morpholino) methanethiones derivatives, including a novel this compound derivative, 4-(morpholine-4-carbonothioyl)benzoic acid. []

Q6: How is computational chemistry used to study this compound?

A6: Computational chemistry plays a significant role in understanding the structure and properties of this compound and its derivatives. * QSAR Studies: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models using molecular descriptors like heat of formation, molecular weight, HOMO/LUMO energies, and topological indices to predict the activity of this compound derivatives against various Mycobacterium species. These models provide insights into the relationship between the chemical structure and biological activity, aiding in the design of potentially more effective compounds. [, ]* Electron Density Calculations: Ab initio calculations, such as those using the STO-3G basis set, help determine the electron density distribution within the this compound molecule, providing information about its reactivity and interactions with other molecules. []

Q7: Are there any insecticidal applications of this compound and its derivatives?

A7: Yes, research indicates that this compound derivatives show potential as insecticides. Studies on insects like the cotton leafworm (Spodoptera littoralis) demonstrate that certain this compound derivatives, particularly those containing halogen and methoxy substituents, exhibit significant insecticidal activity. These compounds are believed to act as insect growth regulators, disrupting chitin synthesis, which is crucial for insect development. [, ]

Q8: How does this compound interact with the flavin-containing monooxygenase (FMO) enzyme system?

A8: this compound is a substrate for the FMO enzyme system, specifically undergoing S-oxidation to this compound S-oxide. This metabolic pathway has been investigated in various systems, including rat liver microsomes and perfused rat liver, highlighting its role in xenobiotic metabolism. Researchers use this compound as a probe to study FMO activity and its involvement in drug metabolism. [, ]

Q9: What are the known toxicological effects of this compound?

A9: this compound is primarily known for its hepatotoxic properties, causing liver damage in animal models. Studies in rats have shown that this compound administration leads to: * Liver Damage: Histological examination reveals significant alterations in liver structure following this compound exposure. [] * Lipid Peroxidation: Increased levels of conjugated dienes and malondialdehyde in liver microsomes suggest that this compound induces oxidative stress and lipid peroxidation, contributing to its toxic effects. []* Thymus Involution: Studies indicate that this compound can cause a decrease in thymus weight, particularly in the cortex region, suggesting an impact on the immune system. []

Q10: How does this compound's toxicity compare to its metabolites?

A10: Studies comparing the toxicity of this compound with its metabolites, this compound S-oxide (TBSO) and benzamide (BA), reveal interesting insights:* TBSO: This proximal metabolite shares the thymus-involuting effects of this compound, indicating that it might contribute to the overall toxicity profile. []* BA: This terminal metabolite does not appear to cause significant thymus involution, suggesting that it might be less toxic than the parent compound and TBSO. []

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